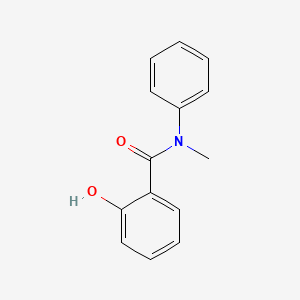

2-hydroxy-N-methyl-N-phenylbenzamide

Description

2-Hydroxy-N-methyl-N-phenylbenzamide (CAS: N/A; molecular formula: C₁₄H₁₃NO₂) is a benzamide derivative characterized by a hydroxyl group at the 2-position of the benzoyl ring and an N-methyl-N-phenyl substitution on the amide nitrogen. This structural configuration confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis. Key applications include its role in forming triflate derivatives (via reaction with triflic anhydride) for cross-coupling reactions and as a hydrolysis byproduct in Suzuki-Miyaura couplings .

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-hydroxy-N-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C14H13NO2/c1-15(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)16/h2-10,16H,1H3 |

InChI Key |

ACVBVXMHXWWRJS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The hydroxyl group in this compound acts as an electron donor, contrasting with nitro (NO₂) or trifluoromethyl (CF₃) groups in analogs, which withdraw electron density. This difference impacts reactivity in electrophilic substitution and metal coordination .

Cross-Coupling Reactions

- Triflate Formation : this compound reacts with triflic anhydride (Tf₂O) to form 2-trifluoromethanesulfonyloxy-N-methyl-N-phenylbenzamide, a key intermediate in palladium-catalyzed cross-coupling reactions (94% yield) .

- Hydrolysis in Suzuki Reactions : During Suzuki couplings, incomplete coupling yields trace amounts of the title compound due to hydrolysis of the triflate intermediate .

Hydrogen Bonding and Solubility

- The hydroxyl group enables strong hydrogen bonding, enhancing solubility in polar solvents compared to fluorinated analogs (e.g., N-(2,3-difluorophenyl)-2-fluorobenzamide), where weaker F···H-N interactions dominate .

Preparation Methods

Ruthenium-Catalyzed Oxidation

The most efficient method involves direct hydroxylation of N-methyl-N-phenylbenzamide using a ruthenium catalyst. In this approach, a mixture of N-methyl-N-phenylbenzamide (9.48 mmol), potassium persulfate (K₂S₂O₈, 28.44 mmol), and dinuclear ruthenium complex [Ru(p-cymene)Cl₂]₂ (0.24 mmol) in trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is stirred at 60°C for 12 hours. The reaction proceeds via radical-mediated C–H activation, introducing a hydroxyl group at the ortho position relative to the amide moiety. Purification by silica gel chromatography (petroleum ether:ethyl acetate = 10:1) yields 2-hydroxy-N-methyl-N-phenylbenzamide in 90% (1.9 g).

Advantages :

-

Eliminates the need for pre-functionalized starting materials.

-

High regioselectivity for ortho-hydroxylation.

Limitations :

-

Requires stoichiometric oxidant (K₂S₂O₈).

-

Use of corrosive TFA/TFAA necessitates specialized glassware.

Palladium-Catalyzed Accelerated Protocol

A modified protocol using palladium acetate (Pd(OAc)₂) as the catalyst reduces the reaction time to 0.5 hours under identical conditions. This method achieves comparable yields (90%) while enhancing throughput, making it preferable for high-throughput screening. Mechanistic studies suggest a single-electron transfer (SET) pathway, where Pd(II) facilitates the generation of sulfate radicals from K₂S₂O₈, initiating aryl radical formation and subsequent hydroxylation.

Stepwise Synthesis via Protective Group Strategy

Acid Chloride Coupling with Protected Intermediates

Traditional synthesis begins with 2-hydroxybenzoic acid, which is methyl-protected to form 2-methoxybenzoic acid. Conversion to the acid chloride (using thionyl chloride or PCl₅) followed by coupling with N-methylaniline in dry dichloromethane (DCM) yields 2-methoxy-N-methyl-N-phenylbenzamide. Final deprotection with boron tribromide (BBr₃) at −78°C restores the hydroxyl group.

Typical Conditions :

-

2-Methoxybenzoic acid (10 mmol), SOCl₂ (15 mmol), reflux, 3 hours.

-

N-Methylaniline (12 mmol), triethylamine (15 mmol), DCM, 0°C to room temperature, 12 hours.

-

BBr₃ (15 mmol), DCM, −78°C, 2 hours.

Yield : 60–65% over three steps.

Challenges :

-

Low efficiency due to multiple steps.

-

BBr₃ handling requires strict anhydrous conditions.

Coupling Reagent-Mediated Amide Formation

Alternative routes employ coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). 2-Hydroxybenzoic acid (1.0 equiv), DIC (1.2 equiv), and HOBt (1.1 equiv) are reacted with N-methylaniline in DMF at 0°C, gradually warming to room temperature. This method avoids acid chloride formation but requires hydroxyl group protection (e.g., as a silyl ether) to prevent side reactions.

Yield : 50–55% (with protection/deprotection).

Comparative Analysis of Synthetic Methods

Key Observations :

-

Transition metal-catalyzed methods outperform stepwise approaches in yield and efficiency.

-

Oxidative routes eliminate protective groups, reducing synthetic steps.

-

Pd(OAc)₂ accelerates reaction kinetics without compromising yield.

Optimization Studies and Mechanistic Insights

Catalyst Loading and Temperature Effects

In the Ru-catalyzed method, reducing catalyst loading from 5 mol% to 2.5 mol% decreases yield to 70%, while increasing temperature to 80°C promotes side reactions (e.g., overoxidation). Optimal conditions use 5 mol% [Ru(p-cymene)Cl₂]₂ at 60°C.

Solvent and Acid Additive Screening

TFA/TFAA (9:1 v/v) proves critical for stabilizing reactive intermediates. Substituting TFA with acetic acid lowers yield to 40%, likely due to reduced protonation of the amide nitrogen, which facilitates radical formation.

Industrial Applicability and Environmental Considerations

The Ru- and Pd-catalyzed methods are scalable and atom-economical, aligning with green chemistry principles. However, TFA/TFAA usage poses environmental and safety concerns. Recent efforts explore recyclable ionic liquid solvents as alternatives, though yields remain suboptimal (60–65%) .

Q & A

Q. What are the optimized synthetic routes for 2-hydroxy-N-methyl-N-phenylbenzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with N-methylaniline. Key steps include:

- Acylation : Use methyl 3-(chlorocarbonyl)propanoate under pyridine catalysis in CH₂Cl₂ to form the benzamide backbone .

- Protection of hydroxyl groups : Triisopropylsilyl chloride (TIPSCl) with Et₃N and DMAP in DMF prevents unwanted side reactions .

- Hydrogenation : Palladium on carbon (Pd/C) under H₂ in methanol removes protective groups . Critical factors include solvent polarity (DMF for protection steps), temperature (room temperature for stability), and catalyst choice (Pd/C for selective deprotection).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding via shifts in hydroxyl (~10–12 ppm) and amide protons (~8–9 ppm) .

- X-ray Crystallography : SHELXL (via SHELX suite) refines small-molecule structures, resolving intramolecular hydrogen bonds (e.g., O–H···O=C) and torsional angles .

- Mass Spectrometry : ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in substituted benzamide derivatives?

- Software Tools : Use SHELXD for phase determination and SHELXL for refinement, particularly for high-resolution datasets. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .

- Validation Metrics : Monitor R-factors (<5%) and electron density maps (e.g., residual peaks <0.5 eÅ⁻³) to confirm the absence of disorder .

- Example: The title compound’s planar benzamide moiety and dihedral angles (<10°) between aromatic rings were resolved using SHELX .

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups) on target binding using in vitro assays (e.g., Trypanosoma brucei inhibition) .

- Data Normalization : Control for variables like solvent (DMSO vs. aqueous buffers) and cell line specificity. For example, chloro-substituted analogs show enhanced antiparasitic activity due to increased lipophilicity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like MMP-9/MMP-13, validating with enzymatic inhibition assays .

Q. What methodologies are recommended for analyzing reaction intermediates in benzamide synthesis?

- In Situ Monitoring : Use FT-IR to track carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups during acylation .

- High-Resolution LC-MS : Identify transient intermediates (e.g., N-benzoyl-N-phenylhydroxylamine) with mass accuracy <2 ppm .

- Isolation Techniques : Column chromatography (silica gel, ethyl acetate/hexane) separates intermediates, with TLC (Rf 0.3–0.5) confirming purity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.